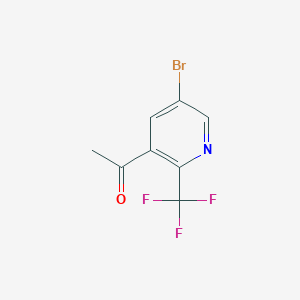
1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” is a chemical compound with a molecular formula of C6H3BrF3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromine atom and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone”, is a topic of active research in the agrochemical and pharmaceutical industries . One common method involves the use of a palladium-catalyzed α-arylation of a Refomatsky reagent .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The average mass of the molecule is 241.993 Da and the monoisotopic mass is 240.934998 Da .Chemical Reactions Analysis
Trifluoromethylpyridines, including “1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone”, are used as intermediates in the synthesis of several crop-protection products . They are also used in the synthesis of pharmaceutical and veterinary products .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” include a melting point of 44-48 °C . It is a solid substance that is highly soluble in water and other polar solvents .Safety and Hazards
“1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
The future directions for “1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” and similar compounds lie in their potential applications in the agrochemical and pharmaceutical industries . The unique properties of trifluoromethylpyridines make them valuable for the development of new drugs and pesticides . It is expected that many novel applications of these compounds will be discovered in the future .
特性
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMXIWOZUHRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
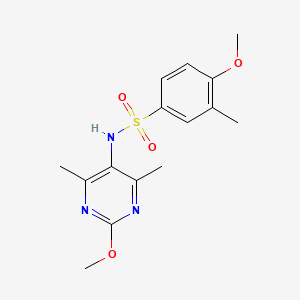

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
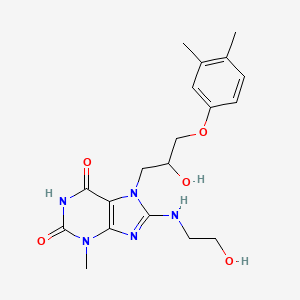
![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)
![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)
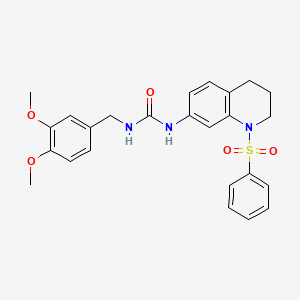
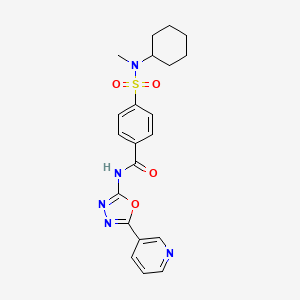
![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
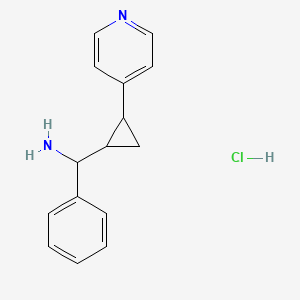
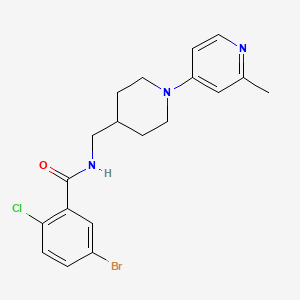
![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)